molecular formula C13H15N3O2S2 B2427596 4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1H-imidazol-2(3H)-one CAS No. 1705068-17-2

4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1H-imidazol-2(3H)-one

Cat. No.: B2427596
CAS No.: 1705068-17-2
M. Wt: 309.4
InChI Key: RTQNZPPPRCHKIZ-UHFFFAOYSA-N
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Description

The compound “4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1H-imidazol-2(3H)-one” is a complex organic molecule that contains several heterocyclic rings, including a thiophene, a thiazepane, and an imidazole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, a common method for synthesizing imidazole rings involves the reaction of an aldehyde with an amine and a formamide .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the compound’s chemical properties and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the imidazole ring is a common motif in biological molecules and can participate in a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups it contains. For example, the presence of an imidazole ring could make the compound more polar and increase its solubility in water .

Scientific Research Applications

Electrocatalysis

A study by Nasirizadeh et al. (2013) reported the electrosynthesis of an imidazole derivative, used as a bifunctional electrocatalyst for the oxidation of substances like ascorbic acid and adrenaline. This derivative, applied on a multi-wall carbon nanotube modified glassy carbon electrode, demonstrated effective simultaneous determination of multiple compounds, showcasing its utility in biosensing and analytical applications N. Nasirizadeh, Z. Shekari, H. Zare, M. R. Shishehbore, A. Fakhari, H. Ahmar, 2013.

Anticancer Activities

Gomha et al. (2017) explored novel thiazole and 1,3,4-thiadiazole derivatives incorporating a thiazole moiety for their potent anticancer activities. The study synthesized a series of derivatives and evaluated them against Hepatocellular carcinoma cell lines, identifying compounds with significant inhibitory effects. This work contributes to the development of new anticancer agents S. M. Gomha, Mohamad R. Abdelaziz, N. A. Kheder, Hassan M. Abdel‐aziz, S. Alterary, Y. Mabkhot, 2017.

Anticonvulsant Properties

Stillings et al. (1986) discussed the synthesis and pharmacological evaluation of substituted 1,3,4-thiadiazoles, demonstrating potent anticonvulsant properties. This research underscores the therapeutic potential of such compounds in treating epilepsy and related disorders M. Stillings, A. P. Welbourn, D. S. Walter, 1986.

Advanced Materials

Zhou et al. (2010) conducted a study on donor-acceptor polymers incorporating alkylated dithienylbenzothiadiazole, focusing on their application in bulk heterojunction solar cells. By positioning alkyl chains on the benzothiadiazole unit, the study aimed to improve the solubility and molecular weight of the polymers, enhancing the efficiency of solar cells. This research highlights the importance of such compounds in the development of renewable energy technologies Huaxing Zhou, Liqiang Yang, S. Xiao, Shubin Liu, W. You, 2010.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that contain an imidazole ring work by inhibiting the enzyme cytochrome P450 .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific chemical properties. As with any chemical, it’s important to handle it with care and use appropriate safety measures .

Future Directions

The future research directions for this compound could involve further studying its chemical properties and potential uses. For example, it could be investigated for use in pharmaceuticals or materials science .

Properties

IUPAC Name

4-(7-thiophen-2-yl-1,4-thiazepane-4-carbonyl)-1,3-dihydroimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S2/c17-12(9-8-14-13(18)15-9)16-4-3-11(20-7-5-16)10-2-1-6-19-10/h1-2,6,8,11H,3-5,7H2,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQNZPPPRCHKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)C3=CNC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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